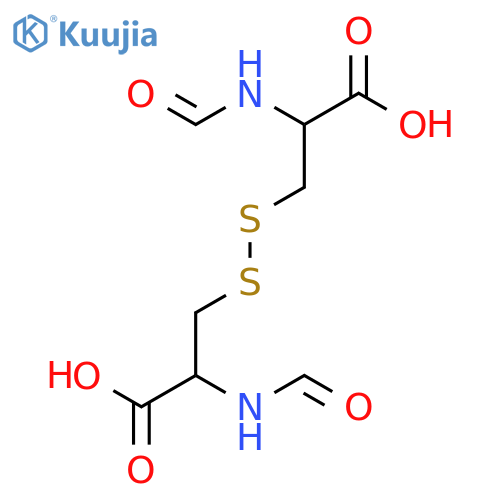Cas no 29581-98-4 (3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid)

29581-98-4 structure
商品名:3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid
CAS番号:29581-98-4
MF:C8H12N2O6S2
メガワット:296.320679664612
CID:280067
3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid 化学的及び物理的性質
名前と識別子
-
- L-Cystine,N,N'-diformyl-
- N,N'-Diformyl-L-cystine
- D-4-trifluoromethyl-mandelic acid
- N,N'-Diformyl-cystin
- N,N'-Diformyl-L-cystin
- p-trifluoromethylmandelic acid
- 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid
-
- インチ: InChI=1S/C8H12N2O6S2/c11-3-9-5(7(13)14)1-17-18-2-6(8(15)16)10-4-12/h3-6H,1-2H2,(H,9,11)(H,10,12)(H,13,14)(H,15,16)
- InChIKey: AHYQLWRZIWXMJA-UHFFFAOYSA-N
- ほほえんだ: C(NC(C(O)=O)CSSCC(NC=O)C(O)=O)=O
計算された属性
- せいみつぶんしりょう: 296.01400
じっけんとくせい
- PSA: 183.40000
- LogP: 0.81980
3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid セキュリティ情報
3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C179218-500mg |
3-[(2-Carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic Acid |
29581-98-4 | 500mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C179218-1g |
3-[(2-Carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic Acid |
29581-98-4 | 1g |
$ 70.00 | 2022-06-06 | ||
| TRC | C179218-5g |
3-[(2-Carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic Acid |
29581-98-4 | 5g |
$ 275.00 | 2022-06-06 |
3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
29581-98-4 (3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid) 関連製品
- 38254-66-9(N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride)
- 5545-17-5(N,N'-Diacetyl-L-cystine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
